molecular formula C9H4F2N2 B2798600 4-(Cyanomethyl)-3,5-difluorobenzonitrile CAS No. 1805669-29-7

4-(Cyanomethyl)-3,5-difluorobenzonitrile

Cat. No.: B2798600
CAS No.: 1805669-29-7
M. Wt: 178.142
InChI Key: BHZDFIHGPACJJC-UHFFFAOYSA-N
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Description

4-(Cyanomethyl)-3,5-difluorobenzonitrile is an organic compound characterized by the presence of a cyanomethyl group and two fluorine atoms attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical cyanomethylation process, which can be initiated by radical addition to a suitable vinyl azide reagent . This reaction is driven by the loss of dinitrogen and the stabilization of the resulting radical intermediate.

Industrial Production Methods

Industrial production of 4-(Cyanomethyl)-3,5-difluorobenzonitrile may involve optimized reaction conditions to ensure high yield and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the cyanomethylation process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(Cyanomethyl)-3,5-difluorobenzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The cyanomethyl group can be oxidized or reduced to form different functional groups.

    Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. For example, the Suzuki–Miyaura coupling reaction can be employed to introduce various substituents onto the benzene ring using palladium catalysts and boron reagents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, substitution reactions can yield a variety of substituted benzonitriles, while cyclization reactions can produce complex heterocyclic compounds.

Scientific Research Applications

4-(Cyanomethyl)-3,5-difluorobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Cyanomethyl)-3,5-difluorobenzonitrile involves its interaction with various molecular targets. The cyanomethyl group can participate in nucleophilic and electrophilic reactions, while the fluorine atoms can influence the compound’s reactivity and stability. These interactions can affect molecular pathways and lead to the formation of specific products .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Cyanomethyl)benzonitrile
  • 3,5-Difluorobenzonitrile
  • 4-(Cyanomethyl)-2,6-difluorobenzonitrile

Uniqueness

4-(Cyanomethyl)-3,5-difluorobenzonitrile is unique due to the presence of both the cyanomethyl group and the difluorobenzonitrile core. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications in synthesis and materials science .

Properties

IUPAC Name

4-(cyanomethyl)-3,5-difluorobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F2N2/c10-8-3-6(5-13)4-9(11)7(8)1-2-12/h3-4H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZDFIHGPACJJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)CC#N)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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